![molecular formula C9H13N3O2S B015544 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester CAS No. 778-97-2](/img/structure/B15544.png)
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester
Overview
Description
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester, also known as 4-AET, is an important organic compound that is widely used in various scientific research applications. It is a member of the pyrimidine family and has a molecular formula of C7H11N3O2S. 4-AET is used in a variety of different applications, including synthesis of other compounds, drug development, and biochemistry research.
Scientific Research Applications
Excited State Intramolecular Proton Transfer (ESIPT)
This compound exhibits Excited State Intramolecular Proton Transfer (ESIPT) . This process is induced by functional groups and has been explored through steady state and time resolved spectral measurements, quantum yield calculation with variation of polarity, as well as hydrogen bonding ability of solvents . The photophysics of this compound have been correlated with the calculated structure and potential energy surfaces based on the intramolecular proton transfer model obtained by density functional theory (DFT) .
Protein Kinase Inhibitor
The compound is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor . Protein kinases play a key role in cell regulation and signaling and are targets for therapeutic intervention in cancers and other diseases.
Photophysical Studies
The compound’s photophysical properties have been studied extensively. The large Stokes shifted ESIPT emission (Δ ν = 12?706 cm −1) in this compound is due to the increasing acidic and basic character at the proton donor and proton acceptor sites by adding functional groups .
Density Functional Theory (DFT) Studies
The compound has been used in Density Functional Theory (DFT) studies . These studies have helped in understanding the structure and potential energy surfaces based on the intramolecular proton transfer model. The properties based on the calculated excited state surfaces generated in vacuo and methanol solvent using time dependent density functional theory (TDDFT) and time dependent density functional theory polarized continuum model (TDDFT-PCM), respectively, show good agreement with the experimental findings .
Spectroscopic Studies
The compound has been used in spectroscopic studies . These studies have helped in understanding the photophysics of the compound and its behavior in different solvents.
Quantum Yield Calculation
The compound has been used in quantum yield calculations . These calculations have helped in understanding the efficiency of the compound in various photophysical processes.
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Compounds with similar structures have been found to prevent the proliferation of certain cancerous cell lines .
Biochemical Pathways
Compounds with similar structures have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
properties
IUPAC Name |
ethyl 4-amino-2-ethylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFLPYCOQXPONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228424 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | |
CAS RN |
778-97-2 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 778-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 778-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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